2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde

Catalog No.
S13695210
CAS No.
M.F
C15H17NO3S
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybe...

Product Name

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C15H17NO3S/c1-3-6-18-14-5-4-12(8-17)15(7-14)19-9-13-10-20-11(2)16-13/h4-5,7-8,10H,3,6,9H2,1-2H3

InChI Key

MJJGXLPVBAVHMY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCC2=CSC(=N2)C

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.36 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, attached to a methoxy group and a propoxybenzaldehyde moiety. Its structural complexity allows for various interactions and biological activities, making it of interest in medicinal chemistry and organic synthesis.

Typical of aldehydes and thiazole derivatives:

  • Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to create hemiacetals and acetals.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde has demonstrated significant biological activities:

  • Antimicrobial Properties: Compounds with thiazole rings often exhibit antimicrobial effects, making this compound a potential candidate for developing new antimicrobial agents.
  • Cytotoxicity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating its potential in cancer therapy.
  • Enzyme Inhibition: It has been noted to inhibit specific enzymes such as cytochrome P450 monooxygenases, which are crucial in drug metabolism .

The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde can be achieved through various methods:

  • Condensation Reaction: A common method involves the condensation of 4-propoxybenzaldehyde with 2-methylthiazole in the presence of an acid catalyst.
  • Methoxylation: The introduction of the methoxy group can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Functional Group Modification: Further modifications can be made to introduce additional functional groups or to optimize biological activity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery efforts targeting microbial infections or cancer.
  • Chemical Research: It is useful as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural products to protect crops from pathogens.

Interaction studies are essential for understanding how 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Interaction: Studying its inhibition effects on enzymes like cytochrome P450 can help elucidate its pharmacokinetics and toxicity profiles.
  • Cell Line Studies: Evaluating its effects on various cancer cell lines helps determine its efficacy as an anticancer agent.

Several compounds share structural similarities with 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde, which allows for comparison regarding their unique properties:

Compound NameMolecular FormulaUnique Features
4-PropoxybenzaldehydeC10H12OSimpler structure without thiazole functionality
3-Methoxy-4-(2-methylthiazol-4-yl)benzaldehydeC13H13NO3SSimilar thiazole presence but different substitution
5-(Thiazol-5-yl)phenylmethanolC10H9NOSLacks aldehyde functionality; focus on alcohol properties
2-(Thiazol-4-yl)phenolC10H9NOSHydroxyl group instead of aldehyde; different reactivity

These comparisons highlight the unique structural features of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde that may contribute to its distinctive biological activities and potential applications in medicinal chemistry.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

291.09291458 g/mol

Monoisotopic Mass

291.09291458 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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